Welcome to the BenchChem Online Store!
molecular formula C8H11NO2 B2421143 6-Azaspiro[3.5]nonane-7,9-dione CAS No. 1105664-98-9

6-Azaspiro[3.5]nonane-7,9-dione

Cat. No. B2421143
M. Wt: 153.181
InChI Key: OEWQUGOOTSUQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07838674B2

Procedure details

7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester (1.30 g, 6.2 mmol) in 30 ml acetonitrile/water (10:1) is refluxed for 1 hour. The reaction mixture is evaporated and the product purified by chromatography on silica. 1H-NMR (400 MHz; DMSO-d6): 8.02 (s, 1H), 3.40 (brs, 2H), 3.25 (s, 2H), 2.30-2.15 (m, 2H), 2.04-1.88 (m, 1H), 1.86-1.70 (m, 3H); LC-MS (m/z, ES+): 153 (MH+), retention time: 0.86 mins (LC-MS method 2)
Name
7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:13](=[O:14])[C:9]2([CH2:12][CH2:11][CH2:10]2)[CH2:8][NH:7][C:6]1=[O:15])=O>C(#N)C.O>[CH2:12]1[C:9]2([C:13](=[O:14])[CH2:5][C:6](=[O:15])[NH:7][CH2:8]2)[CH2:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Smiles
COC(=O)C1C(NCC2(CCC2)C1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography on silica

Outcomes

Product
Name
Type
Smiles
C1CCC12CNC(CC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.